2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine
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Overview
Description
2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine can be achieved through several routes. Common methods include cyclization, ring annulation, cycloaddition, direct C-H arylation, and ring condensation . These methods involve various reaction conditions and reagents, such as palladium-catalyzed couplings with arylboronic acids or anilines, and copper-catalyzed C-N bond formation .
Chemical Reactions Analysis
2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Scientific Research Applications
2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a scaffold for drug discovery due to its diverse biological activities.
Medicine: It is being explored for its potential in treating various diseases due to its biological activities.
Industry: The compound is used in the development of organic materials and natural products.
Mechanism of Action
The exact mechanism of action of 2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways, including kinase inhibition . This interaction is believed to be responsible for its diverse biological activities.
Comparison with Similar Compounds
2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine is unique due to its specific structure and the presence of multiple phenyl groups. Similar compounds include:
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Exhibits more activity on kinase inhibition.
6H-pyrrolo[3,4-b]pyrazine: Another related heterocycle with diverse biological activities.
These compounds share similar biological activities but differ in their specific structures and the extent of their activities.
Properties
CAS No. |
85731-54-0 |
---|---|
Molecular Formula |
C37H25N3 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
2,3,5,7,8-pentakis-phenylpyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C37H25N3/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)38-35(30-24-14-5-15-25-30)37-36(31)39-33(28-20-10-3-11-21-28)34(40-37)29-22-12-4-13-23-29/h1-25H |
InChI Key |
CVTADBYZGPWRJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(N=C2C4=CC=CC=C4)C5=CC=CC=C5)N=C(C(=N3)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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